

Application Note: Flow Cytometry Analysis of Cell Activation by DK-PGD2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13,14-Dihydro-15-keto
prostaglandin D2

Cat. No.: B15569402

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

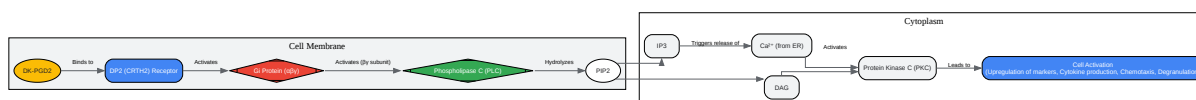
Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator in inflammatory and allergic responses. DK-PGD2 acts as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The interaction between DK-PGD2 and the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggers a cascade of intracellular events leading to cell activation. This activation is characterized by chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Flow cytometry is a powerful technique for the single-cell analysis of these activation events. By using fluorescently labeled antibodies against specific cell surface and intracellular markers, researchers can identify and quantify activated cell populations in a heterogeneous sample. This application note provides detailed protocols for the analysis of cell activation induced by DK-PGD2 using flow cytometry, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Signaling Pathway of DK-PGD2 via the DP2 Receptor

DK-PGD2 binding to the G protein-coupled receptor DP2 initiates a signaling cascade that results in various cellular responses. The DP2 receptor is coupled to an inhibitory G protein (G_i). Upon ligand binding, the G_i protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits. The $\beta\gamma$ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors. This cascade ultimately leads to the upregulation of activation markers, cytokine gene expression, and other functional responses like chemotaxis and degranulation.



[Click to download full resolution via product page](#)

Figure 1: DK-PGD2 Signaling Pathway via the DP2 Receptor.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with DK-PGD2

This protocol describes the stimulation of human PBMCs with DK-PGD2 to induce the activation of Th2 cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)

- RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
- DK-PGD2 (Cayman Chemical or equivalent)
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for positive control)
- Brefeldin A (protein transport inhibitor)
- Phosphate Buffered Saline (PBS)
- FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

- Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in RPMI 1640 with 10% FBS to a final concentration of 1×10^6 cells/mL.
- Cell Stimulation:
 - Add 1 mL of the cell suspension to each FACS tube.
 - Unstimulated Control: Add vehicle control (e.g., DMSO or ethanol, depending on the DK-PGD2 solvent).
 - DK-PGD2 Stimulation: Add DK-PGD2 to final concentrations ranging from 1 nM to 1 μ M. A typical starting concentration is 100 nM.
 - Positive Control: Add PMA (50 ng/mL) and Ionomycin (500 ng/mL).
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours.
- Protein Transport Inhibition: For intracellular cytokine staining, add Brefeldin A (10 μ g/mL) for the final 4 hours of incubation.
- Harvesting: After incubation, centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant.

- Washing: Wash the cells once with 2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Proceed to Staining for Flow Cytometry (Protocol 3).

Protocol 2: In Vitro Stimulation of Eosinophils with DK-PGD2

This protocol is for the stimulation of isolated human eosinophils with DK-PGD2.

Materials:

- Isolated human eosinophils (e.g., via negative selection)
- Assay buffer (e.g., HBSS with 0.1% BSA)
- DK-PGD2
- FACS tubes

Procedure:

- Cell Preparation: Resuspend purified eosinophils in assay buffer to a concentration of 1×10^6 cells/mL.
- Cell Stimulation:
 - Aliquot 100 μ L of the cell suspension into FACS tubes.
 - Add DK-PGD2 at various concentrations (e.g., 0.1 nM to 100 nM).
- Incubation: Incubate the cells at 37°C for 15-30 minutes for analysis of rapid activation events like shape change or upregulation of adhesion molecules. For cytokine analysis, a longer incubation of 4-24 hours may be necessary.
- Stopping the Reaction: For short incubations, stop the reaction by adding 2 mL of ice-cold PBS.

- Harvesting and Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash once with cold PBS.
- Proceed to Staining for Flow Cytometry (Protocol 3).

Protocol 3: Staining for Cell Surface and Intracellular Markers for Flow Cytometry

This protocol provides a general procedure for staining both cell surface and intracellular markers.

Materials:

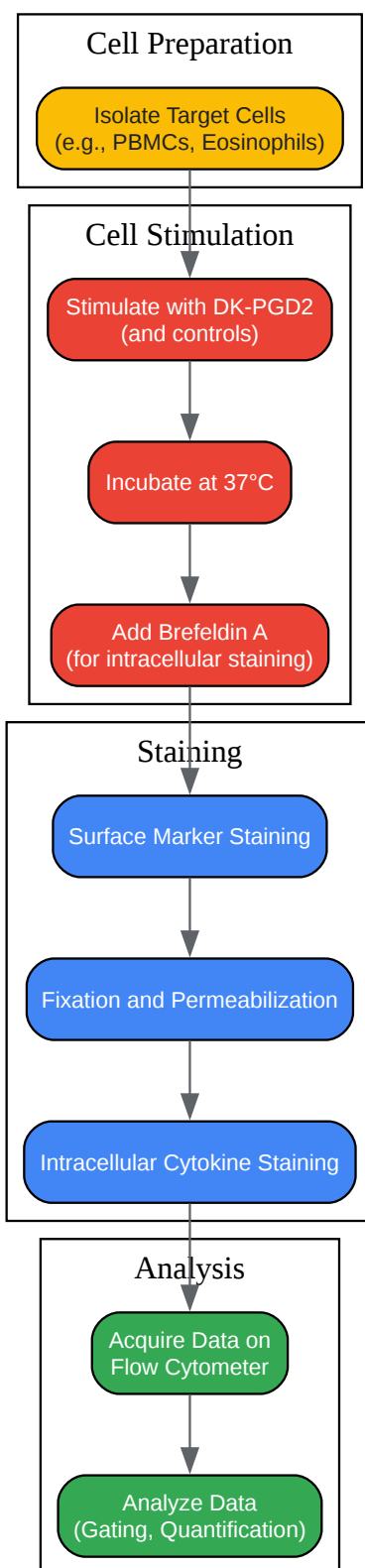
- Stimulated cells from Protocol 1 or 2
- FACS Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CXCR4 for Th2 cells; Siglec-8 for eosinophils) and activation markers (e.g., CD25, CD69, CD86).
- Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)
- Permeabilization/Wash Buffer
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-4, IL-5, IL-13)
- Isotype control antibodies

Procedure:

- Surface Staining:
 - Resuspend the cell pellet in 100 µL of FACS Staining Buffer containing the appropriate combination of fluorochrome-conjugated antibodies for cell surface markers.
 - Incubate for 20-30 minutes at 4°C in the dark.

- Wash the cells with 2 mL of FACS Staining Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in 250 µL of Fixation/Permeabilization Buffer.
 - Incubate for 20 minutes at 4°C in the dark.
 - Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant after each wash.
- Intracellular Staining:
 - Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
- Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Staining Buffer for flow cytometry analysis.

Experimental Workflow



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Cell Activation by DK-PGD2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569402#flow-cytometry-analysis-of-cell-activation-by-dk-pgd2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com